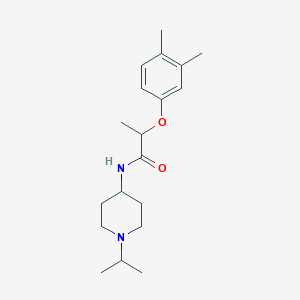
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as A-796260, is a synthetic compound that belongs to the class of drugs called kappa opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective agonist for the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the kappa opioid receptor by 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide leads to the inhibition of neurotransmitter release, which results in analgesia and other physiological effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of kappa opioid receptor activation without interference from other receptors. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and potency in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective kappa opioid receptor agonists. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. Furthermore, investigations into the potential use of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in treating drug addiction, depression, and anxiety are warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide will be important for the development of potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3,4-dimethylphenol with isobutyryl chloride to form 3,4-dimethylphenyl isobutyrate. This intermediate is then reacted with N-isopropylpiperidine to form 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been optimized to produce high yields and purity.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been investigated for its potential use in treating drug addiction, depression, and anxiety. Furthermore, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13(2)21-10-8-17(9-11-21)20-19(22)16(5)23-18-7-6-14(3)15(4)12-18/h6-7,12-13,16-17H,8-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDATGOYOTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
